N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide
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Description
“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide” is a compound that contains an imidazo[1,2-a]pyrimidine core. Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient procedure for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs involves the use of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines can be analyzed using various spectroscopic analyses . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidines can be analyzed using various spectroscopic analyses . For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Safety and Hazards
The safety and hazards of imidazo[1,2-a]pyrimidines can vary depending on the specific compound. For example, N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide has hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Future Directions
Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they could be further explored for the development of new chemosynthetic strategies and drug development .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(14-26-17-8-2-1-3-9-17)22-16-7-4-6-15(12-16)18-13-24-11-5-10-21-20(24)23-18/h1-13H,14H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHKKPPGUFVICA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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